N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide is a compound that belongs to the class of aromatic amides It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a morpholine ring, which is a six-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide typically involves the condensation of 4-morpholin-4-ylaniline with thiophene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of amide bond formation and the use of efficient coupling agents would likely be applied. Large-scale production would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Corresponding amines from the reduction of the amide group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as tuberculosis, where it targets specific bacterial proteins.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex, which is essential for bacterial respiration. By inhibiting this target, the compound disrupts the energy production in Mycobacterium tuberculosis, leading to its death.
Comparison with Similar Compounds
N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide can be compared with other morpholine and thiophene derivatives:
N-(2,5-diethoxy-4-morpholinophenyl)thiophene-2-carboxamide: Similar structure but with additional ethoxy groups, which may alter its chemical properties and biological activity.
Morpholino-thiophenes:
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions and interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(14-2-1-11-20-14)16-12-3-5-13(6-4-12)17-7-9-19-10-8-17/h1-6,11H,7-10H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPLNCDCLKMYFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.